(4-fluorophenyl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone
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Overview
Description
1-(4-FLUOROBENZOYL)-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL is a complex organic compound with significant interest in various scientific fields
Preparation Methods
The synthesis of 1-(4-FLUOROBENZOYL)-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a fluorobenzene derivative using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Nucleophilic Substitution: The intermediate product undergoes nucleophilic substitution reactions to introduce the trifluoromethyl group.
Cyclization: The final step involves cyclization to form the pyrazole ring, resulting in the target compound.
Chemical Reactions Analysis
1-(4-FLUOROBENZOYL)-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL undergoes various chemical reactions, including:
Scientific Research Applications
1-(4-FLUOROBENZOYL)-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-FLUOROBENZOYL)-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL involves its interaction with molecular targets such as enzymes and receptors. The fluorobenzoyl and trifluoromethyl groups enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(4-FLUOROBENZOYL)-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL can be compared with other fluorinated compounds such as:
4-(Trifluoromethyl)benzoyl chloride: This compound shares the trifluoromethyl group but differs in its overall structure and reactivity.
Flubendazole: A compound with a similar fluorobenzoyl group, used in medicinal chemistry.
4-Fluorobenzoyl chloride: Another related compound used in the synthesis of various organic molecules.
Properties
Molecular Formula |
C12H10F4N2O2 |
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Molecular Weight |
290.21 g/mol |
IUPAC Name |
(4-fluorophenyl)-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone |
InChI |
InChI=1S/C12H10F4N2O2/c1-7-6-11(20,12(14,15)16)18(17-7)10(19)8-2-4-9(13)5-3-8/h2-5,20H,6H2,1H3 |
InChI Key |
JYLPESGWTPJQIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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